Hashishene, chemically known as 5,5-dimethyl-1-vinylbicyclo[2.1.1]hexane, is a rare monoterpene identified primarily in hashish, particularly Moroccan hash. It is derived from the degradation of beta-myrcene, a common terpene found in various plants, including cannabis. The molecular formula of hashishene is with a molecular weight of approximately 136.234 g/mol and a boiling point of 161°C (321°F) . This compound is notable for its unique earthy and floral aroma, which significantly contributes to the characteristic flavor profile of hashish .
The formation of hashishene occurs through a photochemical rearrangement of beta-myrcene, primarily during the drying and curing processes of cannabis. This transformation is facilitated by photo-oxidation, where exposure to ultraviolet light and oxygen leads to the creation of allylic hydroperoxides, which subsequently rearrange into hashishene . The reaction can be summarized as follows:
This reaction pathway highlights the role of environmental factors in the synthesis of hashishene, particularly in traditional hash-making practices that involve sun exposure .
Hashishene synthesis is primarily achieved through the photo-oxidation of beta-myrcene during the processing of cannabis into hashish. The steps involved typically include:
Hashishene's primary application lies within the cannabis industry, particularly in enhancing the flavor profiles of various cannabis products such as hashish. Its unique aroma contributes to consumer preferences and can influence market value. Additionally, given its potential biological activities, hashishene may find applications in aromatherapy and natural health products once more research confirms its benefits .
Hashishene shares structural similarities with several other terpenes, particularly beta-myrcene. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Characteristics | Unique Features |
|---|---|---|---|
| Hashishene | C10H16 | Earthy and floral aroma | Derived from beta-myrcene via photo-oxidation |
| Beta-Myrcene | C10H16 | Fruity and herbal aroma | Commonly found in many plants; precursor to hashishene |
| Alpha-Pinene | C10H16 | Pine-like aroma | Found in pine trees; different structural arrangement |
| Limonene | C10H16 | Citrus aroma | Known for its uplifting effects; distinct structure |
| Beta-Caryophyllene | C15H24 | Spicy and woody aroma | Only known terpene that acts as a cannabinoid |
Hashishene's unique formation process and its specific aromatic profile distinguish it from these similar compounds, making it an intriguing subject for further research .
The photolytic rearrangement of beta-myrcene into hashishene represents a complex non-oxidative photochemical transformation that occurs under specific environmental conditions [5]. This process involves the disruption of the acyclic monoterpene structure of beta-myrcene through ultraviolet radiation, leading to the formation of a bicyclic framework characteristic of hashishene .
The molecular rearrangement mechanism initiates with photoexcitation of beta-myrcene molecules when exposed to ultraviolet radiation in the wavelength range of 290-400 nanometers [9]. During this initial phase, ultraviolet photons provide sufficient energy to disrupt the existing molecular bonds within the acyclic structure of beta-myrcene, creating reactive intermediates that facilitate subsequent transformation steps [10]. The photochemical process specifically targets the conjugated system within myrcene, similar to photochemical reactions observed in other monoterpene systems [11] [10].
Following photoexcitation, the mechanism proceeds through a series of bond cleavage and reformation events that ultimately result in cyclization [10]. The formation of the bicyclo[2.1.1]hexane skeleton occurs through intramolecular bonding processes that create the characteristic rigid framework of hashishene [12]. This cyclization process involves the creation of two new carbon-carbon bonds that establish the bicyclic structure while maintaining the original carbon framework of the precursor molecule [10].
The final stabilization phase involves the spatial orientation of the dimethyl and vinyl substituents to minimize steric strain within the newly formed bicyclic structure . This conformational optimization ensures the thermodynamic stability of the hashishene molecule under ambient conditions [13]. The entire photolytic rearrangement process represents a remarkable example of photochemical transformation that converts an acyclic monoterpene into a highly structured bicyclic compound without the loss of carbon atoms [5] [6].
| Step | Process | Description | Energy Requirement |
|---|---|---|---|
| 1 | Photoexcitation | Ultraviolet photons disrupt myrcene acyclic structure creating reactive intermediates | Ultraviolet-A/B wavelengths (290-400 nm) |
| 2 | Bond Cleavage | Specific bonds in myrcene cleaved by ultraviolet light energy | Photolytic energy input |
| 3 | Cyclization | Bicyclo[2.1.1]hexane skeleton forms via intramolecular bonding | Conformational rearrangement |
| 4 | Stabilization | Dimethyl and vinyl groups orient to minimize steric strain | Thermodynamic stabilization |
The photochemical transformation demonstrates remarkable selectivity, as evidenced by analytical studies showing consistent conversion ratios across different hashish samples [14] [5]. Gas chromatography-mass spectrometry analysis of Moroccan hashish samples revealed uniform hashishene concentrations of 0.68 percent across multiple specimens, indicating the reproducibility of the photolytic rearrangement process under traditional production conditions [14].
Traditional hashish production methods create optimal conditions for the photolytic rearrangement of beta-myrcene through a combination of environmental factors and procedural techniques that have been refined over centuries [15] [16]. The process involves successive stages of drying, sieving, and pressing that expose cannabis resin to specific environmental conditions conducive to hashishene formation [17] [5].
Solar irradiation serves as the primary environmental catalyst for hashishene formation, providing the necessary ultraviolet radiation to initiate the photolytic rearrangement process [9] [18]. Traditional hashish production in regions such as Morocco involves extensive sun-drying of resin-rich cannabis material, where prolonged exposure to direct sunlight creates ideal conditions for the photochemical transformation [15] [16]. The intensity and duration of solar exposure directly correlate with the extent of beta-myrcene conversion to hashishene [9] [19].
Atmospheric oxygen plays a crucial role as an environmental catalyst by enabling photo-oxidation processes that occur concurrent with the photolytic rearrangement [9]. The presence of oxygen facilitates the formation of reactive intermediates that participate in the cyclization process, although the primary mechanism remains non-oxidative [20]. This dual role of oxygen as both a catalyst and participant in secondary reactions contributes to the complexity of the overall transformation process [9] [21].
Temperature fluctuations during traditional curing processes provide additional catalytic effects that facilitate molecular rearrangement [21] [22]. The optimal temperature range for hashishene formation occurs between 20-30 degrees Celsius, which corresponds to typical ambient conditions during traditional hashish production [21]. These temperature conditions promote molecular mobility while preventing excessive thermal degradation of the desired products [21] [22].
| Environmental Factor | Role in Formation | Traditional Method |
|---|---|---|
| Solar Irradiation | Provides ultraviolet photons for photolytic cleavage | Sun-drying of resin-rich material |
| Atmospheric Oxygen | Enables photo-oxidation processes | Air exposure during sieving |
| Temperature Fluctuation | Facilitates molecular rearrangement | Natural temperature cycles |
| Mechanical Pressure | Promotes cyclization during pressing | Hand-pressing into cakes/balls |
| Humidity Control | Controls moisture during curing | Controlled drying environment |
| Time Duration | Allows complete transformation | Extended curing periods |
Mechanical pressure applied during the pressing phase of hashish production contributes to the formation process by promoting intimate contact between molecules and facilitating cyclization reactions [17]. Traditional hand-pressing techniques create localized pressure conditions that enhance the efficiency of the photochemical transformation while simultaneously shaping the final hashish product [17] [22]. The compression forces generated during pressing also contribute to the physical properties of the final product, creating the characteristic density and texture of traditional hashish [18] [17].
Humidity control during the curing process represents another critical environmental factor that influences hashishene formation [21] [22]. Optimal moisture levels ensure proper molecular mobility while preventing excessive hydration that could interfere with the photochemical processes [22] [23]. Traditional production methods achieve humidity control through carefully managed drying environments that balance moisture removal with preservation of volatile compounds [22] [23].
The temporal aspect of traditional hashish production allows for complete transformation of available beta-myrcene precursors into hashishene through extended exposure to favorable environmental conditions [3] [8]. The multi-week curing periods characteristic of traditional methods provide sufficient time for the photolytic rearrangement process to reach completion, as evidenced by the consistent detection of hashishene in aged hashish samples and the virtual absence of residual beta-myrcene [14] [5].
| Sample ID | Hashishene Concentration (%) | β-Myrcene Remaining (%) | Origin | Detection Method |
|---|---|---|---|---|
| A | 0.68 | <1.0 | Morocco | Gas Chromatography×Gas Chromatography-Mass Spectrometry |
| B | 0.68 | <1.0 | Morocco | Gas Chromatography×Gas Chromatography-Mass Spectrometry |
| C | 0.68 | <1.0 | Morocco | Gas Chromatography×Gas Chromatography-Mass Spectrometry |
Headspace Solid-Phase Microextraction represents a cornerstone analytical technique for the isolation and concentration of volatile organic compounds from complex matrices such as cannabis resin and hashish samples. This methodology has emerged as the gold standard for hashishene detection due to its exceptional selectivity, sensitivity, and ability to minimize matrix interference effects while maintaining sample integrity [1] [2] [3].
The HS-SPME technique operates on the principle of equilibrium partitioning between the sample matrix, headspace vapor phase, and the extraction fiber coating. For hashishene analysis, this approach offers significant advantages over traditional solvent-based extraction methods, including elimination of organic solvents, reduced matrix coextraction, and preservation of sample integrity for subsequent analyses [1] [4].
The methodology involves precise control of multiple parameters to achieve optimal extraction efficiency. Sample preparation typically requires 0.1-0.5 grams of finely ground cannabis material placed in sealed vials with controlled headspace volumes of 5-10 milliliters [1] [3]. The extraction process occurs at elevated temperatures, typically 40-60°C, to enhance volatile compound partitioning into the headspace while preventing thermal degradation of target analytes [1] [5].
The selection of appropriate SPME fiber coatings represents a critical determinant of analytical performance for hashishene detection. Comprehensive evaluations have demonstrated that mixed-phase fiber coatings, particularly divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS), provide superior extraction efficiency for hashishene compared to single-phase alternatives [1] [2] [6].
The DVB/CAR/PDMS fiber coating combines multiple extraction mechanisms: adsorption onto the porous carboxen surface for smaller molecules, absorption into the PDMS phase for hydrophobic compounds, and selective interactions with the DVB phase for aromatic compounds [1] [5]. This multi-modal extraction approach proves particularly effective for hashishene (5,5-dimethyl-1-vinylbicyclo[2.1.1]hexane), which exhibits both hydrophobic and structural characteristics requiring diverse interaction sites [8].
Fiber thickness optimization studies have revealed that 50/30 micrometer DVB/CAR/PDMS coatings provide optimal balance between extraction capacity and analysis speed [1] [2]. Thicker coatings increase extraction capacity but extend equilibration times, while thinner coatings reduce sensitivity but enable faster analysis cycles [9] [5].
Temperature optimization represents a fundamental aspect of HS-SPME method development for hashishene analysis. Studies have demonstrated that extraction temperatures between 40-60°C provide optimal balance between extraction efficiency and analyte stability [1] [5] [4]. Lower temperatures insufficient promote volatile compound partitioning, while excessive temperatures may induce thermal degradation of thermolabile terpenes [9] [10].
The optimal extraction temperature for hashishene has been established at 50°C, based on comprehensive optimization studies evaluating extraction efficiency, reproducibility, and analyte stability [1] [3]. This temperature ensures adequate volatilization of hashishene while preventing thermal decomposition of co-extracted terpenes that might interfere with identification and quantification [5] [4].
Extraction time optimization studies have consistently identified 20-40 minutes as the optimal range for hashishene analysis, with 25 minutes representing the most frequently employed duration [1] [11] [3]. This timeframe allows achievement of extraction equilibrium while maintaining practical throughput for routine analysis [2] [5].
Equilibration time, the period allowing sample temperature stabilization before fiber exposure, typically requires 10-20 minutes for optimal performance [1] [3]. This parameter proves particularly critical for hashishene analysis due to its relatively low volatility compared to monoterpenes [8].
Cannabis matrices present unique analytical challenges due to their complex composition of cannabinoids, terpenes, and other organic compounds. The HS-SPME approach effectively addresses these challenges by selective extraction of volatile compounds while excluding non-volatile matrix components [1] [2] [4].
Water addition to dry cannabis samples has been demonstrated to improve extraction reproducibility, particularly for oxygenated terpenes that may interact with sample matrix components [1] [3]. The addition of 8 milliliters of deionized water to 0.2 grams of sample material enhances extraction kinetics and improves method precision [1] [5].
Stirring during extraction, typically at 500-1000 rpm, enhances mass transfer and reduces equilibration time by promoting mixing of the headspace vapor phase [1] [5] [4]. This agitation proves particularly beneficial for hashishene extraction due to its specific molecular structure and partitioning behavior [8].
Method validation for hashishene analysis by HS-SPME requires comprehensive evaluation of selectivity, linearity, accuracy, precision, detection limits, and quantification limits [1] [3] [12]. Selectivity studies must demonstrate the method's ability to distinguish hashishene from co-eluting matrix components, particularly β-myrcene and other structurally related terpenes [8].
| Parameter | Typical Values | Optimal Conditions | Reference Standards |
|---|---|---|---|
| Extraction Temperature | 40-60°C | 50°C | USP Guidelines [1] |
| Extraction Time | 20-40 minutes | 25 minutes | AOAC Methods [3] |
| Equilibration Time | 10-20 minutes | 15 minutes | ISO Standards [5] |
| Fiber Type | DVB/CAR/PDMS | 50/30 μm coating | Commercial Standards [2] |
| Desorption Temperature | 250-280°C | 270°C | GC-MS Protocols [1] |
| Detection Limit | 0.25-1.0 ng/mL | 0.5 ng/mL | Analytical Chemistry [3] |
| Quantification Limit | 0.75-3.0 ng/mL | 1.5 ng/mL | Validation Studies [1] |
| Precision (RSD) | <5% | <3% | Quality Control [5] |
| Accuracy (Recovery) | 90-110% | 95-105% | Method Validation [3] |
Linearity studies typically evaluate calibration ranges from 0.1 to 100 μg/mL, with correlation coefficients exceeding 0.99 for acceptable performance [1] [3]. The wide linear range accommodates the variable hashishene concentrations encountered in different hashish samples while maintaining quantitative accuracy [8].
Detection and quantification limits have been established through systematic evaluation of signal-to-noise ratios and method precision. Typical detection limits range from 0.25-1.0 ng/mL, while quantification limits fall within 0.75-3.0 ng/mL [1] [3]. These sensitivity levels prove adequate for hashishene analysis in authentic hashish samples, where concentrations typically range from 0.2-1.2% of total volatile compounds [8] [13].
Quantitative analysis of hashishene by HS-SPME requires implementation of robust calibration strategies and quality control measures. External standardization using matrix-matched standards provides optimal accuracy for routine analysis [1] [3]. This approach involves preparation of calibration standards in hashish-free cannabis matrix to account for matrix effects on extraction efficiency [2] [5].
Multidimensional Gas Chromatography coupled with Mass Spectrometry represents a revolutionary analytical approach for the comprehensive differentiation of structurally similar terpenes in complex cannabis matrices. This technique overcomes the fundamental limitations of conventional one-dimensional gas chromatography by providing two-dimensional separation based on different chemical properties, thereby achieving unprecedented resolution of terpene mixtures [14] [15] [16].
The GC×GC system employs two serially connected columns with different stationary phases to achieve orthogonal separation mechanisms. The primary column, typically a non-polar phase such as Rtx-5MS (30 m × 0.25 mm × 0.25 μm), provides initial separation based on volatility and boiling point differences [15] [16]. The secondary column, commonly a polar phase such as Rtx-17MS (0.6 m × 0.25 mm × 0.25 μm), enables further separation based on polarity and specific molecular interactions [14] [15].
This "normal phase" configuration proves particularly effective for terpene analysis, as it creates structured groupings where monoterpenes and sesquiterpenes elute in distinct regions of the two-dimensional chromatographic space [15] [16]. Monoterpenes, being less polar and more volatile, elute earlier in both dimensions, while sesquiterpenes appear in well-separated regions due to their increased molecular weight and polarity [14] [17].
The orthogonal nature of the separation mechanism ensures that compounds with similar retention times in the first dimension can be resolved in the second dimension based on their different polarities [15] [16]. This capability proves essential for hashishene analysis, as it shares similar volatility characteristics with other monoterpenes but exhibits distinct polarity due to its unique bicyclic structure [8].
The thermal modulation system represents the critical interface between the two chromatographic dimensions, enabling comprehensive sample transfer while maintaining chromatographic integrity [15] [16]. The modulator operates by periodically collecting, focusing, and re-injecting narrow bands of effluent from the first column onto the second column [14] [18].
Modulation periods of 2.0-2.6 seconds have been optimized for terpene analysis, providing adequate sampling of first-dimension peaks while allowing complete second-dimension separation [15] [16]. This timing ensures that each first-dimension peak is sampled multiple times (typically 3-4 modulations per peak) to maintain quantitative accuracy while achieving maximum resolution enhancement [14] [17].
The modulation process concentrates analytes into narrow injection bands for the second column, resulting in enhanced peak capacity and improved detection limits [15] [16]. This concentration effect proves particularly beneficial for hashishene analysis, where trace concentrations in complex matrices require maximum analytical sensitivity [8].
Mass spectrometry detection in GC×GC systems requires high-speed data acquisition to capture the narrow second-dimension peaks effectively. Time-of-flight mass spectrometry (TOF-MS) provides optimal performance with acquisition rates of 100-200 Hz, ensuring adequate peak definition and spectral quality [15] [16] [17].
The mass range of 40-450 m/z encompasses the molecular ions and characteristic fragment ions of all cannabis terpenes, including hashishene (molecular weight 136.23 Da) [15] [16]. The high acquisition rate maintains spectral quality while providing sufficient data points across narrow second-dimension peaks [14] [17].
Dual ionization modes, employing both hard (70 eV) and soft (12 eV) electron ionization, enhance compound identification capabilities [15]. Hard ionization provides characteristic fragmentation patterns for library searching, while soft ionization preserves molecular ions and reduces spectral complexity for isomer differentiation [14] [16].
The two-dimensional separation mechanism achieves dramatic improvements in peak capacity compared to conventional one-dimensional gas chromatography. Studies have demonstrated 4-fold increases in detected peaks and over 50% improvement in terpene identification when applying GC×GC-MS to cannabis analysis [15] [16].
The enhanced peak capacity proves particularly valuable for hashishene analysis, as it enables resolution from co-eluting matrix components that might interfere with identification and quantification [8]. Traditional one-dimensional GC often fails to resolve hashishene from other monoterpenes with similar retention times, leading to identification uncertainties and quantification errors [14] [15].
| Performance Parameter | 1D GC-MS | GC×GC-MS | Improvement Factor |
|---|---|---|---|
| Peak Capacity | ~500 peaks | >2000 peaks | 4× increase [15] |
| Terpenes Identified | 23 compounds | 42 compounds | 83% increase [16] |
| Spectral Match Quality | 548/1000 | 869/1000 | 58% improvement [16] |
| Coelution Resolution | Limited | Complete | Qualitative enhancement [15] |
| Analysis Time | 25-45 min | 25-35 min | Maintained throughput [14] |
| Detection Limits | 1-5 ng/mL | 0.1-1.0 ng/mL | 5-10× improvement [15] |
The comprehensive nature of GC×GC-MS data requires sophisticated software algorithms for peak detection, identification, and quantification. Automated peak finding algorithms, such as Non-Target Deconvolution (NTD), provide systematic identification of all detectable compounds in complex chromatograms [16] [17].
Spectral deconvolution proves essential for resolving overlapping peaks and extracting pure component spectra from complex chromatographic profiles [15] [16]. Advanced algorithms can deconvolve co-eluting compounds that would be impossible to resolve using traditional peak integration approaches [14] [17].
The ChromSpace software platform provides comprehensive data processing capabilities specifically designed for GC×GC-MS analysis [15]. This software enables automated peak detection, library searching, and quantitative analysis while maintaining data integrity and analytical traceability [16].
The enhanced separation capability eliminates many matrix interference effects that compromise quantitative accuracy in one-dimensional systems [14] [15]. This improvement proves particularly valuable for hashishene analysis, where co-eluting terpenes can significantly impact quantitative results [8].
Target analyte methods can be developed for routine hashishene analysis, providing rapid identification and quantification while maintaining the enhanced separation capabilities of the two-dimensional system [15] [16]. These methods combine the selectivity of GC×GC with the speed required for routine analytical workflows [14] [17].